molecular formula C9H8N2O B13053543 (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile

(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No.: B13053543
M. Wt: 160.17 g/mol
InChI Key: RBWIZBOZDIIYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile is a chiral dihydrobenzofuran derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereospecific (R)-configuration at the 3-position, an amine functional group, and a carbonitrile substituent, making it a valuable multifunctional building block for the synthesis of complex molecules . The dihydrobenzofuran core is a privileged scaffold in pharmaceutical research, often investigated for its potential biological activities. Researchers utilize this and related structures in the development of novel therapeutic agents, with recent scientific reviews highlighting the importance of such fused ring systems in the design of compounds with anticancer and antimicrobial properties . As a key intermediate, it can be used in various cross-coupling reactions and cyclizations to create targeted libraries for high-throughput screening and lead optimization. The compound must be stored in a cool, dark place under an inert atmosphere. This product is labeled with the relevant Hazard Statements and Precautionary Statements to ensure safe laboratory handling . Intended Use: For Research Use Only. Not for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2

InChI Key

RBWIZBOZDIIYFW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the benzofuran ring. The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce primary amines.

Scientific Research Applications

It appears the specific compound "(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile" is related to the broader class of 2,3-dihydrobenzofuran compounds, which have diverse applications, particularly in pharmaceutical development . Additionally, hydrogels are relevant as delivery mechanisms for therapeutic applications .

Here's a summary of the applications and related information:

2,3-Dihydrobenzofuran Compounds

  • Preparation Method: A method for preparing 2,3-dihydrobenzofuran compounds involves using substituent p-amino m-allyl o-hydroxybenzene methyl ester as a raw material and subjecting it to a series of reactions including oxidization, reduction, protection, substitution, cyclization, and hydrolyzation . The method is considered simple, cost-effective, and allows for easy industrial production .
  • Industrial Use: 2,3-Dihydrobenzofuran derivatives can be used to prepare 4-amino-5-chloro-2,3-dihydrobenzofuranes-7-carboxylic acid (compound 1), which is a precursor for prucalopride succinate, a drug used in the medicine industry .
  • Library Synthesis: Protocols exist for preparing libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran .

This compound

  • This compound is a specific compound with the PubChem CID 122715516 . It can be used in synthesis .

Hydrogels in Therapeutic Applications

  • Hydrogels Hydrogels are 3D polymeric matrices with excellent biocompatibility, chemical modifiability, and physical tunability, making them suitable for cell and non-cell therapy applications .
  • Therapeutic Efficacy Hydrogels can support cell viability and facilitate targeted delivery and controlled release of therapeutic agents, enhancing therapeutic effectiveness while minimizing adverse effects .
  • Drug Delivery: Hydrogels can be used for delivering small molecules, peptides, proteins, and genes and in physical intervention therapies like photothermal (PTT), photodynamic (PDT), sonodynamic (SDT), and radiation (RT) therapy . They can also serve as adhesives, artificial tissues, and biosensors .
  • ROS-Responsive Hydrogels: These hydrogels contain ROS-sensitive bonds that respond to elevated ROS levels found in conditions such as inflammation, tumor microenvironments (TMEs), and neurodegenerative diseases, allowing targeted therapy by focusing on tumor tissues while minimizing effects on healthy cells .

Mechanism of Action

The mechanism of action of 3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile

The S-enantiomer (CAS: Not provided) shares identical functional groups but differs in stereochemistry. Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition in biological systems. For example:

  • Synthetic Utility : Both enantiomers are used in asymmetric catalysis, but the R-form is prioritized in drug development for its predicted bioactivity.
Property (R)-Isomer (S)-Isomer
Chirality R-configuration S-configuration
Biological Relevance High (hypothesized) Moderate
Applications Drug intermediates Catalysis, research

Functional Group Analogues

lists compounds with structural similarities (similarity scores 0.83–0.90), differing in substituents or oxidation states:

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS: 87-41-2; Similarity: 0.90)
  • Key Difference: Replaces the amino group with a ketone (oxo).
  • Impact :
    • Reduced hydrogen-bonding capacity diminishes receptor interactions.
    • Increased electrophilicity due to the ketone, altering reactivity in nucleophilic additions .
Methyl 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS: 54120-64-8; Similarity: 0.83)
  • Key Difference : Contains a methyl ester instead of nitrile.
  • Impact :
    • Enhanced solubility in polar solvents due to the ester group.
    • Lower thermal stability compared to nitrile-containing analogues .
Compound Name CAS Number Similarity Key Functional Groups Solubility (Predicted)
(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile 82104-74-3 1.00 Amino, nitrile Moderate in water
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile 87-41-2 0.90 Oxo, nitrile Low in water
Methyl 1-oxo-...carboxylate 54120-64-8 0.83 Ester, oxo High in organic solvents

Complex Derivatives: Pyrimidine-Fused Analogues

highlights a structurally distinct derivative, (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-carbonitrile (CAS: 52995-49-0).

  • Key Differences : Incorporates a pyrimidine-dione ring and additional hydroxyl group.
  • Impact: Extended π-conjugation enhances UV absorption, useful in analytical chemistry.

Research Findings and Gaps

  • Biological Activity: No direct comparative studies on the R-isomer and its analogues are available. Hypothetically, the amino group in the R-form improves target engagement over oxo/ester variants.
  • Synthetic Challenges: Enantioselective synthesis of the R-isomer requires chiral catalysts, increasing production costs compared to racemic or non-chiral analogues.

Biological Activity

(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile is a compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a carbonitrile group attached to a benzofuran core. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₂O
  • Structural Features : The compound features a benzofuran core with an amino and a carbonitrile group, which may influence its biological activity and reactivity.

Research indicates that this compound interacts with various biological systems through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : It is hypothesized to interact with receptors, potentially influencing signaling pathways.
  • Nucleic Acid Interaction : Preliminary studies suggest possible interactions with nucleic acids, which could impact gene expression and cellular functions.

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects : Compounds within the dihydrobenzofuran class have shown anti-inflammatory properties. For example, related compounds have demonstrated inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells with varying IC50 values .
CompoundIC50 (μM)Activity
Compound A8.6Strong NO inhibition
Compound B9.2Strong NO inhibition
Compound C14.5Moderate NO inhibition
  • Neuroprotective Effects : Analogous compounds have been explored for their neuroprotective effects in models of neuropathic pain. For instance, certain derivatives have been shown to reverse neuropathic pain without affecting locomotor behavior in animal models .

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Activity :
    • A study investigated the anti-inflammatory effects of various dihydrobenzofuran derivatives, including this compound. It was found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW 264.7 macrophages.
  • Neuropharmacological Evaluation :
    • In a study involving paclitaxel-induced neuropathy models in rats, compounds structurally related to this compound were shown to alleviate symptoms of neuropathic pain effectively. The active enantiomer demonstrated significant analgesic properties while maintaining safety profiles .

Q & A

Q. Q1. What are the recommended synthetic routes for (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursor nitriles or dihydrobenzofuran intermediates. A common approach uses HBr salt precipitation from methanol to isolate the product, as demonstrated in analogous dihydrobenzofuran-carbonitrile syntheses . To optimize purity:

  • Employ chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to separate the (R)-enantiomer from racemic mixtures.
  • Use recrystallization in polar aprotic solvents (e.g., methanol/water mixtures) to remove impurities.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm enantiomeric excess (ee) using polarimetry or chiral GC-MS.

Q. Q2. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization steps include:

  • 1H/13C NMR : Identify the dihydrobenzofuran ring protons (δ 3.8–4.2 ppm for CH2 groups) and nitrile carbon (δ ~115 ppm). Compare with published data for structural analogs .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.1) and fragmentation patterns using EI-MS or ESI-MS.
  • IR Spectroscopy : Detect nitrile stretches (~2240 cm⁻¹) and amine N-H stretches (~3350 cm⁻¹).

Advanced Research Questions

Q. Q3. What stereochemical challenges arise in synthesizing the (R)-enantiomer, and how are they addressed?

Methodological Answer: The dihydrobenzofuran scaffold introduces steric hindrance, complicating enantioselective synthesis. Solutions include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cyclization to favor the (R)-configuration.
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the (S)-enantiomer in racemic mixtures .
  • X-ray Crystallography : Validate absolute configuration by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid).

Q. Q4. How does the fluorophenyl substitution in related compounds influence biological activity?

Methodological Answer: Fluorine substituents enhance metabolic stability and receptor binding. For example:

  • In analogs like 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, the fluorine atom increases lipophilicity (logP +0.5) and improves CNS penetration .
  • Structure-Activity Relationship (SAR) Studies : Replace fluorine with other halogens (Cl, Br) to assess electronic effects on target binding (e.g., serotonin receptors). Use molecular docking to predict interactions with active sites.

Q. Q5. How should researchers resolve contradictions in reported pharmacological data for dihydrobenzofuran-carbonitrile derivatives?

Methodological Answer: Contradictions often stem from assay variability or enantiomeric impurities. Mitigation strategies:

  • Replicate Studies : Validate results across multiple cell lines (e.g., HEK-293 vs. CHO-K1) and animal models.
  • Control for Enantiopurity : Re-test compounds with ≥98% ee to exclude confounding effects from the (S)-enantiomer.
  • Meta-Analysis : Compare data across published studies (e.g., IC50 values for kinase inhibition) using standardized normalization methods .

Handling Contradictions in Experimental Data

When conflicting results arise (e.g., divergent IC50 values in kinase assays):

Re-examine Purity : Use HPLC-MS to confirm compound integrity.

Standardize Assays : Adopt uniform protocols (e.g., ATP concentration in kinase assays).

Cross-Validate Techniques : Combine in vitro data with in silico simulations (e.g., molecular dynamics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.